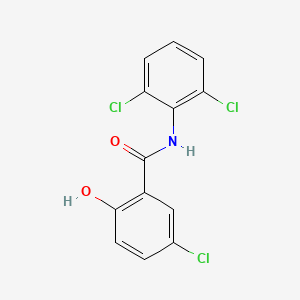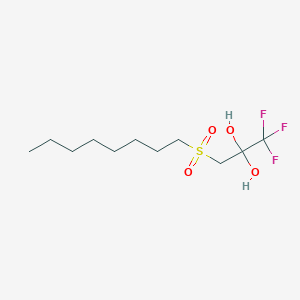
2-(4-Methylbenzene-1-sulfonyl)-1,3-dithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylbenzene-1-sulfonyl)-1,3-dithiane is an organic compound that features a sulfonyl group attached to a dithiane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzene-1-sulfonyl)-1,3-dithiane typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1,3-dithiane. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl-dithiane bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylbenzene-1-sulfonyl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The dithiane ring can be reduced to form thiol derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted dithiane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Methylbenzene-1-sulfonyl)-1,3-dithiane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its derivatives may be used in the study of enzyme inhibition and protein interactions.
Medicinal Chemistry:
Industrial Chemistry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylbenzene-1-sulfonyl)-1,3-dithiane involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dithiane ring can also interact with metal ions, affecting their catalytic properties. These interactions can modulate biological pathways and enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorobenzene-1-sulfonyl)-1,3-dithiane
- 2-(4-Fluorobenzene-1-sulfonyl)-1,3-dithiane
- 2-(4-Bromobenzene-1-sulfonyl)-1,3-dithiane
Uniqueness
2-(4-Methylbenzene-1-sulfonyl)-1,3-dithiane is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules. This methyl group can enhance the compound’s lipophilicity, potentially affecting its biological activity and solubility in organic solvents .
Propiedades
Número CAS |
193754-99-3 |
|---|---|
Fórmula molecular |
C11H14O2S3 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)sulfonyl-1,3-dithiane |
InChI |
InChI=1S/C11H14O2S3/c1-9-3-5-10(6-4-9)16(12,13)11-14-7-2-8-15-11/h3-6,11H,2,7-8H2,1H3 |
Clave InChI |
FMGSXCVOFGBHGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2SCCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


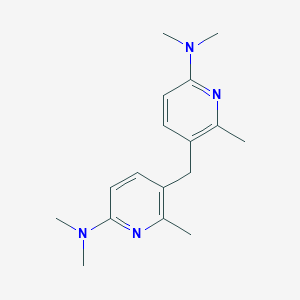
![2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B12574983.png)
![(4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B12574999.png)
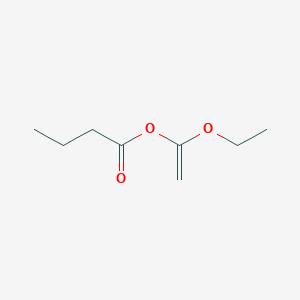
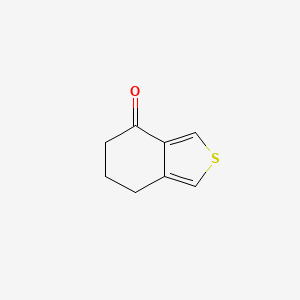
![N-[2-(Carboxymethoxy)-6-fluorophenyl]-N-ethylglycine](/img/structure/B12575014.png)
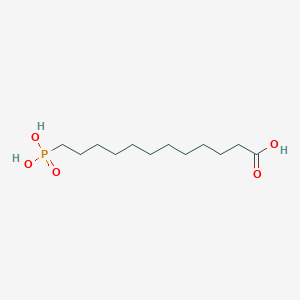
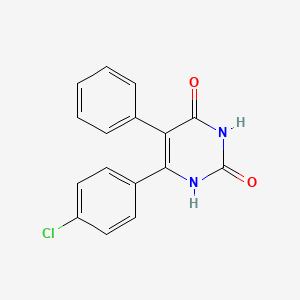

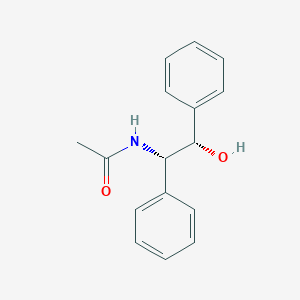
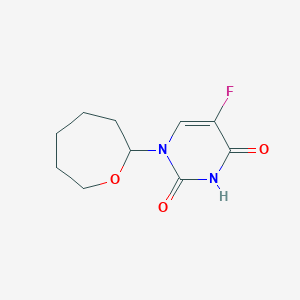
![6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol](/img/structure/B12575050.png)
